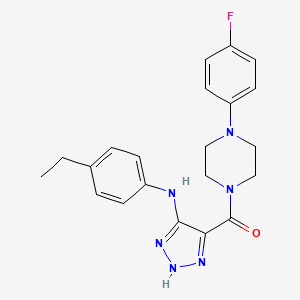
(E)-N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylidene o-toluic hydrazone is an organic compound with the molecular formula C₁₅H₁₄N₂O₂. It is a hydrazone derivative formed by the condensation of salicylaldehyde and o-toluic hydrazide. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylidene o-toluic hydrazone is typically synthesized through a condensation reaction between salicylaldehyde and o-toluic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated until the condensation is complete, which can be monitored using thin-layer chromatography (TLC). The reaction typically takes 1-3 hours .
Industrial Production Methods
While specific industrial production methods for salicylidene o-toluic hydrazone are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The use of mechanochemical methods and solid-state melt reactions can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Salicylidene o-toluic hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted hydrazone derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Salicylidene o-toluic hydrazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of salicylidene o-toluic hydrazone involves its interaction with biological targets through its hydrazone group. The compound can form coordination complexes with metal ions, which enhances its biological activity. The azomethine linkage in the hydrazone group is crucial for its antimicrobial and cytotoxic effects. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Salicylidene benzoylhydrazone
- Salicylidene phenylhydrazone
- Salicylidene p-toluic hydrazone
Uniqueness
Salicylidene o-toluic hydrazone is unique due to its specific structural features, such as the presence of the o-toluic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and cytotoxic activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10- |
InChI Key |
RRDKSNZDBMQWIG-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14109666.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14109668.png)
![N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate](/img/structure/B14109672.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B14109682.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109683.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14109690.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14109698.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14109708.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109721.png)
![3-(4-chlorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109727.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109731.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14109734.png)

![tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B14109745.png)
